molecular formula C17H23NO4 B1611474 3-tert-Butyl 2-methyl 4,5-dihydro-1H-benzo[d]azepine-2,3(2H)-dicarboxylate CAS No. 188990-13-8

3-tert-Butyl 2-methyl 4,5-dihydro-1H-benzo[d]azepine-2,3(2H)-dicarboxylate

Cat. No.: B1611474
CAS No.: 188990-13-8
M. Wt: 305.4 g/mol
InChI Key: NKZOCEGKUVZJQL-UHFFFAOYSA-N
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Description

3-tert-Butyl 2-methyl 4,5-dihydro-1H-benzo[d]azepine-2,3(2H)-dicarboxylate is a complex organic compound that belongs to the class of benzoazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzoazepine core, which is a seven-membered ring fused with a benzene ring, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butyl 2-methyl 4,5-dihydro-1H-benzo[d]azepine-2,3(2H)-dicarboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the esterification of carboxylic acid groups to form the dicarboxylate ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions, and purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-tert-Butyl 2-methyl 4,5-dihydro-1H-benzo[d]azepine-2,3(2H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents on the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-tert-Butyl 2-methyl 4,5-dihydro-1H-benzo[d]azepine-2,3(2H)-dicarboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s biological activity makes it a candidate for research in pharmacology and toxicology, where it can be tested for potential therapeutic effects.

    Medicine: Due to its structural similarity to known bioactive molecules, it may be investigated for its potential as a drug candidate for various diseases.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3-tert-Butyl 2-methyl 4,5-dihydro-1H-benzo[d]azepine-2,3(2H)-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic applications and help in the design of more effective derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-tert-Butyl 2-methyl 4,5-dihydro-1H-benzo[d]azepine-2,3(2H)-dicarboxylate is unique due to its specific functional groups and the combination of tert-butyl and methyl substituents. These features contribute to its distinct chemical properties and potential biological activities, setting it apart from other benzoazepine and indole derivatives.

Properties

IUPAC Name

3-O-tert-butyl 4-O-methyl 1,2,4,5-tetrahydro-3-benzazepine-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-10-9-12-7-5-6-8-13(12)11-14(18)15(19)21-4/h5-8,14H,9-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZOCEGKUVZJQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC=CC=C2CC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454435
Record name 3-tert-Butyl 2-methyl 4,5-dihydro-1H-benzo[d]azepine-2,3(2H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188990-13-8
Record name 3-tert-Butyl 2-methyl 4,5-dihydro-1H-benzo[d]azepine-2,3(2H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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